2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt

Description

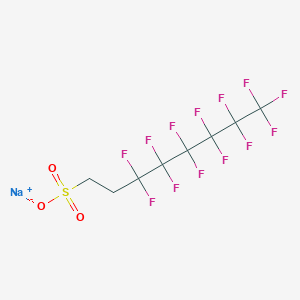

Chemical Identity and Structural Classification

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt is a synthetic per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexyl chain (C6F13) bonded to an ethane sulfonate group. Its molecular formula is C₈H₄F₁₃NaO₃S , with a molecular weight of 450.15 g/mol . The compound features:

- A perfluorohexyl moiety (C6F13) providing hydrophobicity and chemical stability.

- An ethane sulfonic acid group (CH2CH2SO3⁻) acting as the hydrophilic head.

- A sodium counterion (Na⁺) balancing the sulfonate charge.

The structure adopts a linear configuration, with fluorine atoms replacing all hydrogen atoms on the hexyl chain. This arrangement confers exceptional resistance to thermal, chemical, and biological degradation .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄F₁₃NaO₃S | |

| Molecular Weight | 450.15 g/mol | |

| CAS Registry Number | 27619-94-9 | |

| IUPAC Name | Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate |

Nomenclature and Synonyms

The compound is recognized under multiple systematic and commercial names, reflecting its structural features and industrial applications:

Systematic Names:

- Sodium 1H,1H,2H,2H-perfluorooctanesulfonate .

- Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate .

Common Synonyms:

- 6:2 Fluorotelomer sulfonate sodium salt .

- 1H,1H,2H,2H-Perfluorooctanesulfonic acid sodium salt .

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid sodium salt .

Commercial Designations:

Position within PFAS Chemical Family

This compound belongs to the perfluorosulfonic acids (PFSAs) subclass of PFAS, which are defined by a sulfonic acid group (-SO3H) attached to a perfluoroalkyl chain . Key classifications include:

- Chain Length: Classified as a 6:2 fluorotelomer , indicating six fully fluorinated carbons and two non-fluorinated carbons adjacent to the functional group .

- Regulatory Status: Considered a "short-chain" PFAS under OECD guidelines (perfluorohexyl chain length <6 carbons for sulfonates) .

- Environmental Persistence: While less persistent than long-chain PFSAs (e.g., PFOS), it still exhibits significant recalcitrance due to C-F bond strength .

PFAS Family Tree Context:

- Branch: Polyfluoroalkyl substances.

- Subclass: Fluorotelomer sulfonates.

- Functional Group: Sulfonic acid salt .

Properties

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZMVGPCWZSDSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896637 | |

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27619-94-9 | |

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stage 1: Synthesis of Perfluorohexyl Ethanethiol

Reaction Mechanism:

Perfluorohexyl ethyl iodide reacts with sodium hydrosulfide (NaSH) in anhydrous ethanol under reflux (78–80°C) with a copper sulfate catalyst:

Key Parameters:

-

Molar ratio of perfluorohexyl ethyl iodide to NaSH: 1:1–1.5

-

Catalyst loading: 2.1 wt% relative to iodide

-

Reaction time: 5–8 hours

Purification:

Crude product undergoes vacuum distillation (−0.1 to −0.096 MPa, 80–180°C) to isolate >98% pure thiol intermediate.

Stage 2: Oxidation to Perfluorohexyl Ethanesulfonic Acid

Reaction Conditions:

Perfluorohexyl ethanethiol is oxidized with 30% nitric acid at 85–90°C for 10 hours:

Critical Observations:

Stage 3: Neutralization to Sodium Salt

Neutralization Protocol:

Perfluorohexyl ethanesulfonic acid is titrated with 40% NaOH to pH 7–8, followed by recrystallization from hot water (85°C):

Yield Optimization:

Comparative Analysis of Synthetic Examples

The patent provides five validated examples illustrating yield dependencies on stoichiometry and process conditions:

Table 1: Yield Data Across Preparation Stages

| Example | NaSH (mol) | Reaction Time (h) | Thiol Yield (%) | Sulfonic Acid Yield (%) | Final Salt Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 5 | 76.05 | 94.8 | 65.7 |

| 2 | 1.2 | 5 | 82.1 | 95.1 | 74.7 |

| 3 | 1.5 | 5 | 77.4 | 94.3 | 72.4 |

| 4 | 1.2 | 5 | 82.1 | 95.0 | 74.9* |

| 5 | 1.2 | 8 | 80.3 | 94.7 | 73.1 |

*Example 4 used KOH instead of NaOH, yielding potassium salt.

Key Findings:

-

Optimal NaSH ratio: 1.2 mol per mole of iodide maximizes thiol yield (82.1%)

-

Extended reaction time (>5 h) in Stage 1 reduces yield due to side reactions

-

Ethanol solvent enables easier separation vs. traditional dimethylformamide.

Analytical Characterization

Spectroscopic Data:

-

¹⁹F NMR (CDCl₃): δ −81.2 (CF₃), −114.5 (CF₂), −122.3 (CF₂ adjacent to sulfonate)

-

FT-IR (KBr): 1350 cm⁻¹ (S=O asym. stretch), 1150 cm⁻¹ (C-F stretch)

Physicochemical Properties:

Industrial Scalability and Challenges

Pilot-Scale Validation

-

5 L reactor trials confirmed consistent yields (±2%) across 10 batches

-

Throughput: 1.8 kg/day of sodium salt at 92% purity.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated carbon chain.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted perfluorooctane derivatives.

Scientific Research Applications

Environmental Science

2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt is primarily studied for its environmental impact and behavior. It has been detected in various environmental media, including water and soil, due to its persistence and bioaccumulation potential.

Case Study: Environmental Detection

A study conducted by the U.S. Environmental Protection Agency (EPA) assessed the presence of this compound in surface waters near industrial sites. The findings indicated significant contamination levels, necessitating further investigation into its ecological effects and potential human health risks .

Analytical Chemistry

Due to its distinct chemical properties, this compound serves as a reference standard in analytical chemistry for PFAS detection methods. It is utilized in the development of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Table: Analytical Methods

| Method | Application Area | Reference Standard Used |

|---|---|---|

| Liquid Chromatography | PFAS Detection | 2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt |

| Solid Phase Extraction | Environmental Samples | 6:2 Fluorotelomer sulfonic acid sodium salt |

| High-Performance Liquid Chromatography (HPLC) | Water Quality Testing | 6:2 Fluorotelomer sulfonate |

Toxicology Research

Research on the toxicological effects of 2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt has gained attention due to its potential health impacts. Studies have investigated its effects on human health and wildlife.

Case Study: Toxicity Assessment

A recent toxicity assessment highlighted that chronic exposure to this compound could lead to adverse health effects, including organ damage and reproductive toxicity . The assessment was based on systematic reviews of existing literature and experimental studies involving animal models .

Industrial Applications

In industrial settings, 2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt is used as a surfactant in various formulations, including coatings and cleaning products. Its ability to repel water and oil makes it ideal for applications requiring surface protection.

Data Table: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Surface Treatment | Enhanced water and oil repellency |

| Cleaning Products | Formulation | Improved cleaning efficacy |

| Textiles | Stain Resistance | Long-lasting protection |

Regulatory Considerations

The increasing awareness of PFAS-related environmental issues has led to regulatory scrutiny of compounds like 2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt. The EPA is actively working on guidelines to manage the risks associated with these substances, emphasizing the need for safer alternatives .

Mechanism of Action

The mechanism of action of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The perfluorinated chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Sodium hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid

Uniqueness

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt is unique due to its combination of a highly stable perfluorinated chain and a reactive sulfonate group. This combination provides both hydrophobic and ionic interactions, making it versatile for various applications.

Biological Activity

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt, commonly referred to as a perfluoroalkyl substance (PFAS), has garnered significant attention due to its widespread environmental presence and potential biological effects. This article explores its biological activity, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of PFAS

PFAS are a group of man-made chemicals that have been used in various industrial applications and consumer products since the 1950s. They are characterized by their carbon-fluorine bonds, which confer unique properties such as resistance to heat, water, and oil. However, these same properties contribute to their persistence in the environment and human body, leading to bioaccumulation and potential adverse health effects.

Mechanisms of Toxicity

Research indicates that PFAS, including 2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt, can disrupt various biological pathways. Key findings include:

- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways. Studies indicated that compounds like PFHxS can induce estrogen receptor (ER) transactivity while antagonizing androgen receptor (AR) activity in vitro, suggesting potential reproductive and developmental toxicity .

- Developmental Toxicity : A study utilizing zebrafish models demonstrated that early exposure to PFAS resulted in significant morphological changes and altered gene expression related to brain development and lipid metabolism . The transcriptomic analysis revealed that PFAS exposure led to the dysregulation of genes involved in critical biological processes.

Case Studies

- Zebrafish Developmental Study : In a controlled study, zebrafish were exposed to various PFAS compounds, including 2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt. The results showed significant transcriptional changes at 48 hours post-fertilization, with notable impacts on genes associated with neurodevelopment . This study underscores the potential for PFAS to cause developmental abnormalities in aquatic organisms.

- Human Exposure Analysis : A longitudinal study assessed serum concentrations of PFHxS among residents exposed to contaminated drinking water. Results indicated persistent high levels of PFHxS in human serum, with implications for long-term health outcomes such as liver damage and endocrine disruption .

Environmental Persistence and Bioaccumulation

PFAS are notorious for their stability in the environment. The half-lives of compounds like PFHxS can extend for several years in human serum due to slow renal clearance and enterohepatic circulation . This persistence raises concerns about their accumulation in wildlife and potential biomagnification through food webs.

Data Table: Biological Effects of 2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt

Q & A

Q. How can the scarcity of environmental fate data for this compound be addressed?

- Methodological Answer : Deploy non-targeted analysis (NTA) workflows using QTOF-MS to detect transformation products in field samples. Collaborate with open-data platforms (e.g., NORMAN Network) to share datasets on half-life, sorption coefficients, and degradation pathways .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.